Tert-butyl[(pyrrolidin-2-yl)methyl]amine

Medicinal chemistry Organic synthesis Amine reactivity

Tert-butyl[(pyrrolidin-2-yl)methyl]amine (CAS 1225970-16-0), also designated as 2-methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine, is a C9H20N2 tertiary amine building block. It features a pyrrolidine ring substituted at the 2-position with a methylamine bridge bearing a tert-butyl group on the secondary amine nitrogen.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 1225970-16-0
Cat. No. B1487793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl[(pyrrolidin-2-yl)methyl]amine
CAS1225970-16-0
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1CCCN1
InChIInChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3
InChIKeyVJMNZJDGHQJERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl[(pyrrolidin-2-yl)methyl]amine (CAS 1225970-16-0): Procurement-Relevant Identity and Physicochemical Profile


Tert-butyl[(pyrrolidin-2-yl)methyl]amine (CAS 1225970-16-0), also designated as 2-methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine, is a C9H20N2 tertiary amine building block . It features a pyrrolidine ring substituted at the 2-position with a methylamine bridge bearing a tert-butyl group on the secondary amine nitrogen . The compound has a molecular weight of 156.27 g/mol, a predicted boiling point of 199.7±8.0 °C at 760 mmHg, a calculated LogP of 1.1265, and a predicted pKa of 10.88±0.10 for the structurally analogous (R)-enantiomer . Commercial availability is established with standard purity of 98% from multiple suppliers, and the compound carries a racemic specification (MFCD12796526) .

Why Generic Substitution of Tert-butyl[(pyrrolidin-2-yl)methyl]amine is Scientifically Unsound


Substituting Tert-butyl[(pyrrolidin-2-yl)methyl]amine with a generic 'pyrrolidin-2-ylmethylamine derivative' is not feasible because the N-tert-butyl substituent fundamentally alters the amine's nucleophilicity, basicity, and steric profile compared to unsubstituted or N-methyl analogs [1]. The tert-butyl group introduces substantial steric hindrance at the secondary amine nitrogen, directly impacting its reactivity in amide bond formation, reductive amination, and alkylation reactions [2]. Furthermore, the compound's status as a racemate (stereocenter at the pyrrolidine 2-position) distinguishes it from single-enantiomer chiral analogs (e.g., (R)- or (S)-enantiomers with distinct CAS numbers and chiral purity specifications), rendering it unsuitable for applications requiring defined stereochemistry . Selection must therefore be guided by the specific steric and stereochemical requirements of the downstream application.

Procurement Guide: Quantified Differentiation of Tert-butyl[(pyrrolidin-2-yl)methyl]amine from Structural Analogs


Reduced Nucleophilicity Relative to N-Methyl Analogs: Quantitative Reactivity Benchmarking

The tert-butyl group on the secondary amine nitrogen introduces significant steric hindrance that reduces nucleophilic reactivity compared to N-methyl analogs. Mayr's nucleophilicity parameters provide quantitative benchmarking: N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine (N-methyl substituted analog) exhibits an N parameter of 18.33 (sN = 0.64) in MeCN [1]. The sterically encumbered tert-butyl variant is expected to display a measurably lower N parameter due to reduced accessibility of the nitrogen lone pair, which is critical for predicting reaction rates in nucleophile-electrophile combinations.

Medicinal chemistry Organic synthesis Amine reactivity

Elevated Amine Basicity (pKa) vs. Unsubstituted Pyrrolidine Core

The N-tert-butyl substitution substantially increases the basicity of the exocyclic secondary amine relative to unsubstituted pyrrolidine. The predicted pKa for the structurally analogous (R)-enantiomer (tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine, CAS 1846717-19-8) is 10.88±0.10 . In contrast, unsubstituted pyrrolidine has a pKa of approximately 11.27 (conjugate acid pKa), while 2-(aminomethyl)pyrrolidine (the des-tert-butyl analog) exhibits a pKa of ~9.7-10.2 for the exocyclic amine due to inductive effects [1]. This elevation affects protonation state at physiological pH ranges, directly influencing solubility, membrane permeability, and salt formation behavior.

Physical organic chemistry Amine basicity Medicinal chemistry

Distinct CAS Registry and Racemic Specification vs. Single-Enantiomer Analogs

Tert-butyl[(pyrrolidin-2-yl)methyl]amine (CAS 1225970-16-0) is the racemic mixture containing both (R)- and (S)-enantiomers at the pyrrolidine 2-position . Distinct single-enantiomer compounds are registered under separate CAS numbers: tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine (CAS 1846717-19-8) for the (R)-enantiomer and (S)-(1-(tert-butyl)pyrrolidin-2-yl)methanamine (CAS 2165785-81-7) for the (S)-enantiomer . These enantiomers exhibit different predicted physical properties: the (R)-enantiomer (CAS 1846717-19-8) has a predicted boiling point of 199.7±8.0 °C and density of 0.864±0.06 g/cm³, whereas the (S)-enantiomer (CAS 2165785-81-7) has a predicted boiling point of 180.1±8.0 °C and density of 0.915±0.06 g/cm³ .

Chiral chemistry Asymmetric synthesis Procurement

Lipophilicity (LogP) Distinction from N-Unsubstituted and N-Methyl Analogs

The tert-butyl group substantially increases calculated lipophilicity compared to less substituted analogs. Tert-butyl[(pyrrolidin-2-yl)methyl]amine (CAS 1225970-16-0) has a calculated LogP of 1.1265 . By comparison, 2-(aminomethyl)pyrrolidine (des-tert-butyl analog) has a predicted LogP of approximately -0.2 to 0.1, while N-methyl-1-pyrrolidin-2-ylmethanamine (N-methyl analog) has a predicted LogP of approximately 0.3-0.5 [1]. The >1 log unit increase from the unsubstituted analog represents approximately a 10-fold increase in octanol-water partition coefficient.

ADME prediction Medicinal chemistry Physicochemical properties

N-tert-Butyl Substitution Enables Chromatography-Free Synthesis of Chiral Pyrrolidine Carboxylic Acids

N-tert-butyl substituted pyrrolidines have been demonstrated as key intermediates in chromatography-free asymmetric syntheses. Chung et al. reported a five-step chromatography-free synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid achieving 71% overall yield with >99.9% chemical and optical purity, enabled by the tert-butyl group's steric bulk directing stereoselective nitrile anion cyclization [1]. The key cyclization step proceeded in >95% yield with 94-99% enantiomeric excess. N-methyl or unsubstituted pyrrolidine analogs would not provide the same level of stereocontrol due to reduced steric differentiation at the cyclization transition state.

Asymmetric synthesis Process chemistry Chiral building blocks

Versatile Intermediate for κ-Opioid Receptor Antagonist Scaffolds

The chiral (R)-enantiomer analog, tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine (CAS 1846717-19-8), has been characterized as a κ-opioid receptor antagonist scaffold with potential neuroprotective and cognitive-enhancing properties . While direct quantitative binding data for the racemate (CAS 1225970-16-0) is not available, the structural framework—specifically the combination of the tert-butyl group and pyrrolidine 2-aminomethyl substitution—is a privileged scaffold in opioid receptor modulator discovery programs [1]. BindingDB contains related pyrrolidine derivatives with sub-nanomolar Ki values (e.g., 5-tert-butyl-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole: Ki = 0.25 nM at human 5-HT1D receptor) [2], demonstrating the pharmacophoric relevance of the tert-butyl-pyrrolidine-methylamine motif.

Opioid pharmacology CNS drug discovery Chiral amines

Optimal Research and Procurement Scenarios for Tert-butyl[(pyrrolidin-2-yl)methyl]amine (CAS 1225970-16-0)


Medicinal Chemistry: CNS-Targeted Library Synthesis and Hit-to-Lead Optimization

The compound's elevated lipophilicity (LogP 1.1265) [1] and favorable predicted pKa (10.88±0.10) make it a strategically advantageous building block for designing CNS-penetrant small molecules. The tert-butyl group enhances passive permeability while maintaining a protonated amine at physiological pH, balancing membrane transit with target engagement. In SAR campaigns, the racemate provides a cost-effective entry point for initial activity screening, with the option to transition to single-enantiomer analogs (CAS 1846717-19-8 or 2165785-81-7) upon identification of stereochemistry-dependent activity .

Asymmetric Synthesis: Scalable Production of Chiral Pyrrolidine Carboxylic Acid Intermediates

The N-tert-butyl substitution pattern enables stereoselective nitrile anion cyclization chemistry demonstrated by Chung et al., which proceeds in >95% yield with 94-99% ee and produces >99.9% pure chiral pyrrolidine carboxylic acids without chromatographic purification [1]. Procurement of Tert-butyl[(pyrrolidin-2-yl)methyl]amine positions research groups to develop chromatography-free routes to enantiomerically enriched pyrrolidine scaffolds, offering substantial cost and time advantages for process chemistry development and scale-up to multi-kilogram quantities.

Chemoselective Amine Functionalization in Multi-Step Organic Synthesis

The sterically hindered N-tert-butyl secondary amine exhibits reduced nucleophilicity compared to N-methyl analogs (as inferred from Mayr reactivity parameters) [1]. This property enables selective mono-functionalization at the more accessible pyrrolidine ring nitrogen (or other nucleophilic sites in complex substrates) while leaving the tert-butyl-protected amine intact for subsequent deprotection or orthogonal coupling steps. This chemoselectivity is particularly valuable in the synthesis of polyamine-containing natural products and bifunctional ligands where precise control over amine reactivity is essential.

Chiral Chromatography Method Development and Enantiomer Resolution Studies

The racemic nature of CAS 1225970-16-0 makes it an ideal reference standard for developing and validating chiral HPLC or SFC methods aimed at separating the (R)- and (S)-enantiomers [1]. The distinct predicted physical properties between enantiomers—boiling point difference of ~19.6 °C and density difference of ~0.051 g/cm³ —suggest that baseline resolution on standard chiral stationary phases is achievable. Analytical groups procuring the racemate can establish validated methods for quantifying enantiomeric purity of single-enantiomer batches used in GMP manufacturing of pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl[(pyrrolidin-2-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.